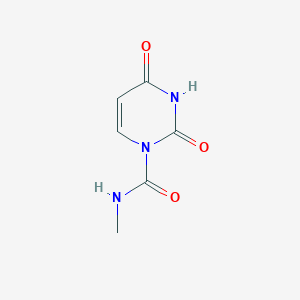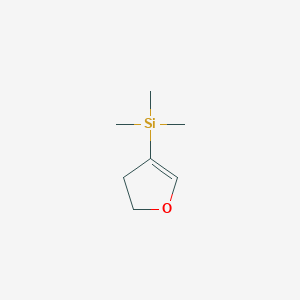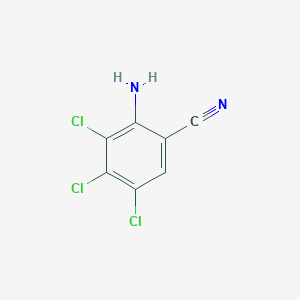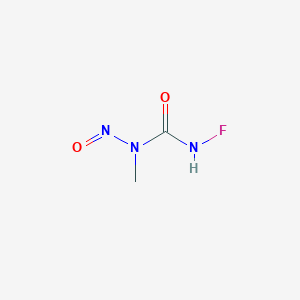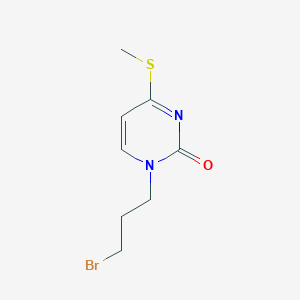
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is an organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromopropyl group and a methylsulfanyl group attached to a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one typically involves the reaction of 4-(methylsulfanyl)pyrimidin-2(1H)-one with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane or acetic acid.
Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidinones with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
科学的研究の応用
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-(ethylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is unique due to the combination of its bromopropyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.
特性
CAS番号 |
90032-45-4 |
|---|---|
分子式 |
C8H11BrN2OS |
分子量 |
263.16 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-methylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C8H11BrN2OS/c1-13-7-3-6-11(5-2-4-9)8(12)10-7/h3,6H,2,4-5H2,1H3 |
InChIキー |
UGISJGDGFOUYDB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=O)N(C=C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
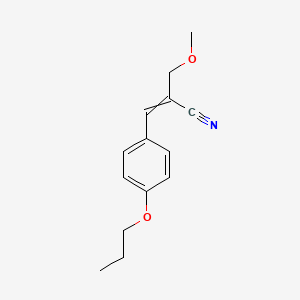

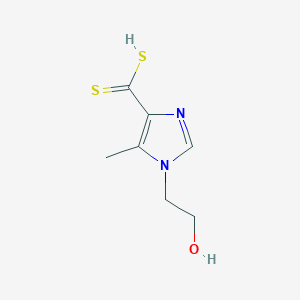
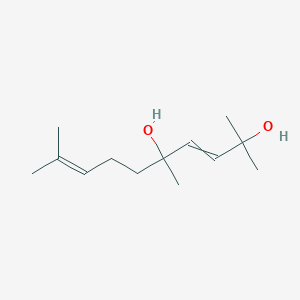
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
